molecular formula C16H16BrNO2 B8173326 2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide

2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide

Cat. No.: B8173326
M. Wt: 334.21 g/mol
InChI Key: APCOMEFSSTXQOB-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide is an organic compound that features a benzyloxy group, a bromine atom, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide typically involves multiple stepsThe final step involves the formation of the acetamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while substitution of the bromine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzyloxy)-3-bromophenyl)-N-methylacetamide is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-bromo-4-phenylmethoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-18-16(19)10-13-7-8-15(14(17)9-13)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCOMEFSSTXQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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